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Compound Name: GSK2556286

Cat. No.: B1650843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of GSK2556286, a novel

antitubercular drug candidate, and detailed protocols for its investigation. This document is

intended to guide researchers in evaluating the potential of GSK2556286 to shorten the

duration of tuberculosis (TB) treatment.

Introduction
GSK2556286 is an investigational compound that has demonstrated significant activity against

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. It possesses

a novel mechanism of action, targeting cholesterol catabolism, which is crucial for the

bacterium's survival within the host.[1][2][3] Preclinical studies have shown its efficacy against

both drug-sensitive and drug-resistant strains of M. tuberculosis, particularly within infected

macrophages.[4][5][6][7][8][9][10][11] GSK2556286 has been investigated for its potential to be

a component of new, shorter-course treatment regimens for TB.[1][4][5][9][12][13] A Phase 1

clinical trial (NCT04472897) in healthy adults was initiated to assess its safety, tolerability, and

pharmacokinetics; however, the study was terminated early based on pre-defined stopping

criteria.[14]

Mechanism of Action
GSK2556286 functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in

M. tuberculosis.[1][4][12][13] This agonistic activity leads to a significant increase in intracellular
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cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[1][4][12][13]

The elevated cAMP levels, in turn, inhibit the cholesterol catabolism pathway of the bacterium.

[1][2][4][12][13] As M. tuberculosis relies on host cholesterol as a carbon and energy source,

especially during the chronic phase of infection, the disruption of this metabolic pathway is

detrimental to its survival.[4][12]
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Figure 1: Signaling pathway of GSK2556286 in M. tuberculosis.

Data Presentation
In Vitro Activity
The in vitro activity of GSK2556286 is notably dependent on the presence of cholesterol in the

culture medium, reflecting its mechanism of action.
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Parameter Condition Value Reference

IC50

Intracellular (M.

tuberculosis in THP-1

macrophages)

0.07 µM [5][6][7][8][9][10][11]

IC50

Axenic culture with

cholesterol (M.

tuberculosis H37Rv)

2.12 µM [15]

IC50

Axenic culture with

cholesterol (M.

tuberculosis Erdman)

0.71 µM [15]

IC50

Axenic culture with

glucose (M.

tuberculosis H37Rv)

>125 µM [15]

IC50

Axenic culture with

glucose (M.

tuberculosis Erdman)

>50 µM [15]

MIC90

M. africanum & M.

bovis (with

cholesterol)

1.2 µM [9]

In Vivo Efficacy in Mouse Models
GSK2556286 has been evaluated in various mouse models of TB, demonstrating both

bactericidal and sterilizing activity, particularly in combination regimens.
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Mouse Model
Treatment

Regimen
Duration Outcome Reference

BALB/c (Chronic)
GSK2556286

(10-200 mg/kg)
4 weeks

Significant

bactericidal

effect

[15]

C3HeB/FeJ

(Chronic)

GSK2556286

(10-200 mg/kg)
4 weeks

Significant

bactericidal

effect

[15]

BALB/c

(Subacute)

BPa +

GSK2556286 (50

mg/kg)

2 months

Significantly

increased

efficacy

compared to BPa

alone

[9]

BALB/c

(Subacute)

BPaL vs.

BPa+GSK25562

86

2 months

Similar

proportions of

non-relapsing

mice

[9]

C3HeB/FeJ

BPaL vs.

BPa+GSK25562

86

2 months

Not significantly

different from

BPaL

[9]

C3HeB/FeJ

BL+GSK255628

6 &

PaL+GSK25562

86

2 months
Significantly less

active than BPaL
[9]

B: Bedaquiline; Pa: Pretomanid; L: Linezolid

Experimental Protocols
Protocol 1: In Vitro Intracellular Activity Assay in THP-1
Macrophages
This protocol outlines the methodology to determine the intracellular activity of GSK2556286
against M. tuberculosis within a human macrophage-like cell line.
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Figure 2: Workflow for assessing intracellular activity of GSK2556286.
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Materials:

THP-1 human monocytic cell line

RPMI-1640 medium with 10% FBS

Phorbol 12-myristate 13-acetate (PMA)

M. tuberculosis H37Rv

Middlebrook 7H9 broth with supplements

GSK2556286

Sterile water with 0.05% Tween 80 for cell lysis

Middlebrook 7H11 agar plates with OADC supplement

Procedure:

Cell Culture and Differentiation:

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

Seed cells into 96-well plates and differentiate into macrophage-like cells by adding PMA

(e.g., at 20 ng/mL) and incubating for 48-72 hours.

Wash the adherent macrophages with fresh medium to remove PMA.

Bacterial Preparation and Infection:

Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

Before infection, declump the bacterial culture.

Infect the differentiated THP-1 cells at a specific multiplicity of infection (MOI).

Incubate to allow for phagocytosis.
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Compound Treatment:

Remove the supernatant containing extracellular bacteria and wash the cells.

Add fresh medium containing serial dilutions of GSK2556286. Include appropriate controls

(untreated infected cells and uninfected cells).

Incubate the plates for 72 hours.

Enumeration of Intracellular Bacteria:

Aspirate the medium and lyse the macrophages with sterile water containing 0.05% Tween

80.

Prepare serial dilutions of the cell lysates.

Plate the dilutions onto 7H11 agar plates.

Incubate the plates at 37°C for 3-4 weeks.

Count the colonies to determine the CFU per well. The IC50 is calculated as the

concentration of GSK2556286 that reduces CFU by 50% compared to the untreated

control.

Protocol 2: In Vivo Efficacy in a Chronic Mouse Model of
TB
This protocol describes a general methodology for evaluating the in vivo efficacy of

GSK2556286 in a chronic mouse model of tuberculosis.

Materials:

BALB/c or C3HeB/FeJ mice

Aerosol infection chamber

M. tuberculosis H37Rv
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GSK2556286 and other antitubercular drugs for combination studies

Oral gavage needles

Equipment for lung homogenization and CFU plating

Procedure:

Infection:

Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic

infection.

Treatment:

Allow the infection to establish for a set period (e.g., 4-6 weeks).

Initiate treatment with GSK2556286, either as a monotherapy or in combination with other

drugs. Administer drugs via oral gavage, typically 5 days a week.

Include control groups: untreated and standard-of-care treatment (e.g., RHZ - Rifampin,

Isoniazid, Pyrazinamide).

Assessment of Bacterial Load:

At specified time points during and after treatment, euthanize cohorts of mice.

Aseptically remove the lungs and homogenize them.

Plate serial dilutions of the lung homogenates on 7H11 agar.

Incubate for 3-4 weeks and enumerate CFU to determine the bacterial load in the lungs.

Relapse Study (for sterilizing activity):

After a defined treatment duration, cease therapy in some cohorts.

Hold the mice for a further period (e.g., 3 months) without treatment.
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At the end of this period, determine the lung CFU counts. Relapse is defined as the

presence of one or more CFU.

Infection Phase Treatment Phase

Assessment Phase
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Chronic Infection

Initiate Treatment Regimens
(GSK2556286 +/- other drugs)

Assess Bactericidal Activity
(CFU counts during treatment)

Assess Sterilizing Activity
(Relapse study post-treatment)
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Figure 3: Logical workflow for in vivo efficacy studies of GSK2556286.

Safety and Preclinical Development
Preclinical safety studies in two species indicated an adequate safety profile for GSK2556286,

supporting its progression to a first-in-human trial.[5][6][7][8][16] No genotoxic hazard was

identified, and no acute cardiovascular, respiratory, or neurobehavioral effects were observed

in single- and repeat-dose studies.[16]

Clinical Development Status
A Phase 1, randomized, double-blind, placebo-controlled study (NCT04472897) was initiated to

evaluate the safety, tolerability, and pharmacokinetics of single and repeat oral doses of

GSK2556286 in healthy adult participants. The study was terminated based on pre-defined

stopping criteria.[14] Researchers should be aware of this outcome when considering further

investigation of this compound.

Conclusion
GSK2556286 represents a novel approach to TB therapy by targeting the cholesterol

metabolism of M. tuberculosis. Its potent intracellular activity and efficacy in preclinical

combination therapy models highlight its potential to contribute to shortening TB treatment
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regimens. The provided protocols offer a framework for researchers to further investigate its

mechanism of action and therapeutic potential. The termination of the Phase 1 clinical trial

underscores the importance of careful evaluation of safety and tolerability in the development

of new anti-TB agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for GSK2556286 in
Tuberculosis Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1650843#gsk2556286-for-shortening-tuberculosis-
treatment-duration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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